JWH 073-d7 (exempt preparation)
JWH 073-d7 (exempt preparation)
JWH 073-d7 (exempt preparation) contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4/' positions. It is intended for use as an internal standard for the quantification of JWH 073 (exempt preparation) by GC- or LC-mass spectrometry (MS). JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. Its effects on suppression of spontaneous activity, maximum possible antinociceptive effect in the tail-flick assay, and rectal temperature are comparable to those of WIN 55,212-2 when tested in rats.
Brand Name:
Vulcanchem
CAS No.:
1415744-43-2
VCID:
VC0163887
InChI:
InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3/i1D3,2D2,3D2
SMILES:
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula:
C23H14D7NO
Molecular Weight:
334.5
JWH 073-d7 (exempt preparation)
CAS No.: 1415744-43-2
Reference Standards
VCID: VC0163887
Molecular Formula: C23H14D7NO
Molecular Weight: 334.5
CAS No. | 1415744-43-2 |
---|---|
Product Name | JWH 073-d7 (exempt preparation) |
Molecular Formula | C23H14D7NO |
Molecular Weight | 334.5 |
IUPAC Name | [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone |
Standard InChI | InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3/i1D3,2D2,3D2 |
Standard InChIKey | VCHHHSMPMLNVGS-NCKGIQLSSA-N |
SMILES | CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Description | JWH 073-d7 (exempt preparation) contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4/' positions. It is intended for use as an internal standard for the quantification of JWH 073 (exempt preparation) by GC- or LC-mass spectrometry (MS). JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. Its effects on suppression of spontaneous activity, maximum possible antinociceptive effect in the tail-flick assay, and rectal temperature are comparable to those of WIN 55,212-2 when tested in rats. |
Synonyms | [1-(butyl-2,2,3,3,4,4,4-d7)-1H-indol-3-yl]-1-naphthalenyl-methanone |
Reference | 1.Aung, M.M.,Griffin, G.,Huffman, J.W., et al. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and Alcohol Dependence 60, 133-140 (2000). |
PubChem Compound | 53394763 |
Last Modified | Nov 11 2021 |
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